molecular formula C15H12N2O B3055823 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one CAS No. 67159-08-4

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B3055823
CAS No.: 67159-08-4
M. Wt: 236.27 g/mol
InChI Key: USYVLFNTOOQIMZ-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core structure with a methyl group at the 7th position and a phenyl group at the 2nd position

Preparation Methods

The synthesis of 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step often involves the use of a phenylating agent to introduce the phenyl group at the 2nd position.

    Methylation: The methyl group is introduced at the 7th position using a methylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:

    2-Phenyl-1,8-naphthyridine: Lacks the methyl group at the 7th position.

    7-Methyl-1,8-naphthyridin-4(1H)-one: Lacks the phenyl group at the 2nd position.

    1,8-Naphthyridin-4(1H)-one: Lacks both the methyl and phenyl groups.

Properties

IUPAC Name

7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-7-8-12-14(18)9-13(17-15(12)16-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVLFNTOOQIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420205
Record name 7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-08-4
Record name 7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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